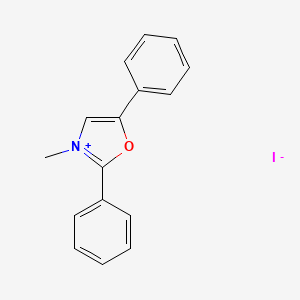![molecular formula C17H14F3NOSe B14191412 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-41-3](/img/structure/B14191412.png)
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of trifluoromethyl and phenylselanyl groups, which impart unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by a [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane . The reaction is carried out in ethyl ether at room temperature (20°C) to afford the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product. Additionally, industrial production would necessitate the use of appropriate safety measures and equipment to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form corresponding hydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydro derivatives.
Substitution: Substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylselanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but lacks the phenylselanyl group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains an ethoxy group instead of the phenylselanyl group.
Uniqueness
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is unique due to the presence of both trifluoromethyl and phenylselanyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
919083-41-3 |
|---|---|
Fórmula molecular |
C17H14F3NOSe |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H14F3NOSe/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3 |
Clave InChI |
SBXWBEFKOYAPLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)

![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)

![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)

![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)



![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)
